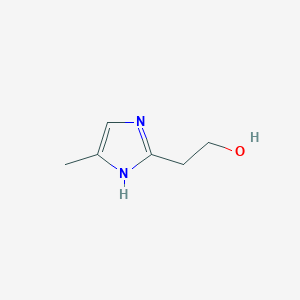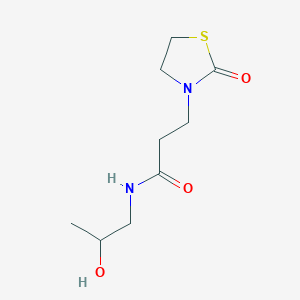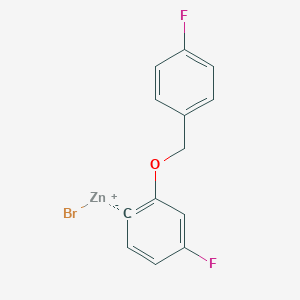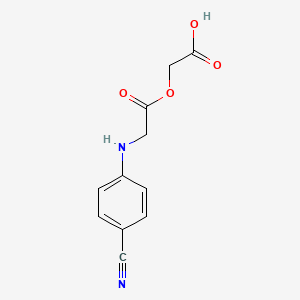
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid is an organic compound with a complex structure that includes a cyanophenyl group, a glycyl group, and an oxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Cyanophenyl)glycyl)oxy)acetic acid typically involves multiple steps. One common method is the reaction of 4-cyanophenylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(((4-Cyanophenyl)glycyl)oxy)acetic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycyl group may facilitate binding to biological molecules, enhancing the compound’s efficacy. The oxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenylacetic acid
- Glycylglycine
- Chloroacetic acid
Comparison
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to 4-cyanophenylacetic acid, it has enhanced reactivity and potential biological activity. Glycylglycine and chloroacetic acid, while simpler, do not possess the same range of applications and interactions as this compound .
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-[2-(4-cyanoanilino)acetyl]oxyacetic acid |
InChI |
InChI=1S/C11H10N2O4/c12-5-8-1-3-9(4-2-8)13-6-11(16)17-7-10(14)15/h1-4,13H,6-7H2,(H,14,15) |
Clé InChI |
DTPPKZMNRVEITO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NCC(=O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






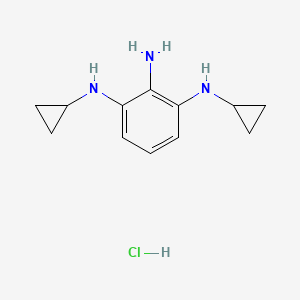
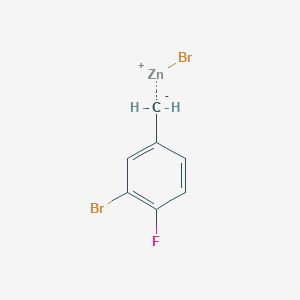



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
